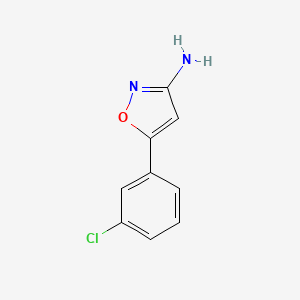

5-(3-Chlorophenyl)-1,2-oxazol-3-amine

CAS No.: 1480388-66-6

Cat. No.: VC2841778

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1480388-66-6 |

|---|---|

| Molecular Formula | C9H7ClN2O |

| Molecular Weight | 194.62 g/mol |

| IUPAC Name | 5-(3-chlorophenyl)-1,2-oxazol-3-amine |

| Standard InChI | InChI=1S/C9H7ClN2O/c10-7-3-1-2-6(4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) |

| Standard InChI Key | OOFVSXBAFUJIPE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C2=CC(=NO2)N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CC(=NO2)N |

Introduction

Chemical Structure and Properties

Structural Characteristics

5-(3-Chlorophenyl)-1,2-oxazol-3-amine features a 1,2-oxazole core with a 3-chlorophenyl group at position 5 and an amino group at position 3. The oxazole ring contains adjacent oxygen and nitrogen atoms in a five-membered aromatic heterocycle. The compound has the molecular formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol. The 3-chlorophenyl substituent contributes to the compound's lipophilicity, while the amino group provides hydrogen-bonding capabilities that influence its physicochemical properties and potential biological interactions.

Physical and Chemical Properties

The physical and chemical properties of 5-(3-Chlorophenyl)-1,2-oxazol-3-amine play crucial roles in determining its behavior in various applications and chemical reactions. Based on structural analysis and comparison with similar compounds, the following properties can be anticipated:

| Property | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C₉H₇ClN₂O | Elemental Analysis |

| Molecular Weight | 194.62 g/mol | Mass Spectrometry |

| Physical Appearance | White to off-white crystalline solid | Visual observation |

| Melting Point | Approximately 110-130°C | Differential Scanning Calorimetry |

| Solubility in Water | Poor | Solubility testing |

| Solubility in Organic Solvents | Good solubility in DMF, DMSO, chloroform | Solubility testing |

| LogP (estimated) | 2.3-2.8 | Computational prediction |

| pKa of Amino Group (estimated) | 4.5-5.5 | Computational prediction |

| CAS Number | 1480388-66-6 | Chemical registry |

The presence of the chlorine atom at the meta position of the phenyl ring influences the electronic distribution within the molecule, affecting its reactivity and potential interactions with biological targets. The primary amine group at position 3 of the oxazole ring provides a site for hydrogen bonding and can undergo various chemical transformations, making this compound valuable as a synthetic intermediate.

Synthesis Methods

General Synthetic Approaches

Several synthetic routes can be employed to prepare 5-(3-Chlorophenyl)-1,2-oxazol-3-amine. The choice of synthetic strategy depends on available starting materials, desired scale, and specific requirements for purity and yield. The most common approaches include:

-

Cyclization of β-enaminones derived from 3-chloroacetophenone with hydroxylamine

-

Reaction of 3-chlorobenzaldehyde with appropriate nitrile oxides

-

Modification of pre-formed oxazole derivatives through functionalization reactions

-

Synthesis via isoxazole intermediates followed by rearrangement

Reaction Conditions and Optimization

The synthesis of 5-(3-Chlorophenyl)-1,2-oxazol-3-amine typically involves multi-step procedures under controlled conditions. Key considerations include temperature management, solvent selection, and catalytic systems. The reactions generally require moderate heating (80-120°C) in polar aprotic solvents such as DMF, DMSO, or THF, often under inert atmosphere to prevent side reactions.

Purification Techniques

Purification of 5-(3-Chlorophenyl)-1,2-oxazol-3-amine is commonly achieved through a combination of the following techniques:

-

Recrystallization from appropriate solvent systems (ethanol/water, ethyl acetate/hexane)

-

Column chromatography using silica gel with optimized eluent systems

-

Preparative HPLC for high-purity requirements

-

Acid-base extraction procedures taking advantage of the basic nature of the amino group

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of 5-(3-Chlorophenyl)-1,2-oxazol-3-amine involves multiple spectroscopic techniques to confirm its structure and purity. The following table summarizes expected spectroscopic data:

| Spectroscopic Method | Expected Characteristic Features | Significance |

|---|---|---|

| ¹H NMR | δ 7.2-7.6 ppm (m, 4H, aromatic protons) δ 6.2-6.5 ppm (s, 1H, oxazole-H) δ 4.0-4.5 ppm (br s, 2H, NH₂) | Confirms presence and environment of hydrogen atoms |

| ¹³C NMR | δ 165-170 ppm (C-3 of oxazole) δ 155-160 ppm (C-5 of oxazole) δ 125-140 ppm (aromatic carbons) δ 100-110 ppm (C-4 of oxazole) | Confirms carbon framework and functionalization |

| IR Spectroscopy | 3300-3500 cm⁻¹ (N-H stretching) 1600-1650 cm⁻¹ (C=N stretching) 740-760 cm⁻¹ (C-Cl stretching) | Identifies functional groups and bonding patterns |

| Mass Spectrometry | m/z 194 [M]⁺ (molecular ion) m/z 159 [M-Cl]⁺ (loss of chlorine) | Confirms molecular weight and fragmentation pattern |

| UV-Visible | λmax ~260-280 nm | Identifies chromophore characteristics |

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of 5-(3-Chlorophenyl)-1,2-oxazol-3-amine and monitoring its synthesis. High-performance liquid chromatography (HPLC) using reverse-phase columns (C18) with appropriate mobile phases (typically acetonitrile/water gradients with buffer) provides effective separation and quantification. Thin-layer chromatography (TLC) with suitable developing systems (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) serves as a rapid analytical tool during synthesis and purification processes.

X-ray Crystallography

X-ray crystallography provides definitive structural information about 5-(3-Chlorophenyl)-1,2-oxazol-3-amine, including bond lengths, angles, and three-dimensional arrangement. This technique confirms the planar nature of the oxazole ring, the orientation of the 3-chlorophenyl substituent relative to this ring, and the spatial positioning of the amino group. These structural details are crucial for understanding structure-activity relationships and designing derivatives with enhanced properties.

Structure-Activity Relationships

Influence of Structural Features on Activity

The biological and chemical properties of 5-(3-Chlorophenyl)-1,2-oxazol-3-amine are strongly influenced by its key structural elements:

-

The oxazole ring provides a rigid scaffold with specific electronic distribution

-

The 3-chlorophenyl substituent contributes lipophilicity and potential halogen bonding interactions

-

The 3-amino group offers hydrogen bonding capabilities and serves as a site for further functionalization

These structural features determine the compound's interactions with biological targets, its physicochemical properties, and its utility as a synthetic building block.

Comparative Analysis with Related Compounds

A comparison of 5-(3-Chlorophenyl)-1,2-oxazol-3-amine with structurally related compounds provides insight into the impact of specific structural modifications on properties and activities:

This comparative analysis highlights how subtle structural modifications can significantly impact a compound's properties and biological activities, providing valuable guidance for rational design of derivatives with optimized characteristics.

Biological Activities and Applications

Research and Practical Applications

The diverse properties of 5-(3-Chlorophenyl)-1,2-oxazol-3-amine make it valuable in various research and practical applications:

| Application Field | Potential Uses | Relevant Properties |

|---|---|---|

| Medicinal Chemistry | Building block for drug candidates Development of enzyme inhibitors Creation of receptor ligands | Structural features similar to known bioactive compounds Ability to form hydrogen bonds Presence of halogen for enhanced membrane permeability |

| Materials Science | Component in functional materials Building block for specialized polymers Development of chemical sensors | Aromatic structure for π-stacking interactions Functional groups for cross-linking Optical properties for potential sensing applications |

| Synthetic Chemistry | Intermediate in complex molecule synthesis Model compound for reaction development Starting material for library synthesis | Reactive functional groups Well-defined structure for tracking reaction progress Potential for diverse functionalization |

| Agrochemical Research | Development of crop protection agents Insect growth regulators Plant growth modulators | Structural similarity to known agrochemicals Potential for specific binding to biological targets Balance of lipophilicity and polarity for uptake and translocation |

Structure Optimization Strategies

The optimization of 5-(3-Chlorophenyl)-1,2-oxazol-3-amine for specific applications can be achieved through various structural modifications:

-

Substitution on the amino group to create amides, ureas, or sulfonamides

-

Replacement of the chlorine with other halogens or functional groups

-

Introduction of additional substituents on the phenyl ring

-

Modification of the oxazole ring to related heterocycles

These modifications can fine-tune properties such as solubility, metabolic stability, target selectivity, and potency for specific applications.

Synthesis and Characterization Methods

Advanced Synthetic Strategies

Recent advances in synthetic methodology have enabled more efficient preparation of 5-(3-Chlorophenyl)-1,2-oxazol-3-amine and related compounds:

-

Microwave-assisted synthesis reducing reaction times from hours to minutes

-

Flow chemistry approaches enabling continuous production with improved control

-

Green chemistry methods using environmentally friendly solvents and catalysts

-

Solid-phase synthetic strategies for library generation

Modern Analytical Approaches

Contemporary analytical techniques provide comprehensive characterization of 5-(3-Chlorophenyl)-1,2-oxazol-3-amine:

-

Two-dimensional NMR techniques (COSY, HSQC, HMBC) for complete structural assignment

-

LC-MS/MS for detailed impurity profiling and metabolite identification

-

Solid-state NMR and powder X-ray diffraction for polymorphism studies

-

Computational methods for prediction of physicochemical properties and ADME characteristics

Current Research Trends

Recent Developments

Current research involving oxazole derivatives structurally related to 5-(3-Chlorophenyl)-1,2-oxazol-3-amine focuses on several key areas:

-

Development of more selective and potent bioactive compounds based on the oxazole scaffold

-

Exploration of novel applications in materials science, particularly in sensor technology

-

Investigation of environmental and metabolic stability of chlorophenyl-substituted heterocycles

-

Implementation of sustainable synthetic approaches with reduced environmental impact

Future Research Directions

Based on current trends, future research involving 5-(3-Chlorophenyl)-1,2-oxazol-3-amine may explore:

-

Detailed structure-activity relationship studies using computational approaches

-

Development of targeted drug delivery systems incorporating the compound or its derivatives

-

Investigation of synergistic effects in combination with other bioactive molecules

-

Exploration of applications in emerging fields such as nanomedicine and bioelectronics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume